

An In-depth Technical Guide to 1-Isopropyl-3-phenylurea Certified Reference Material

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Compound of Interest

Compound Name: 1-Isopropyl-3-phenylurea

Cat. No.: B1265900

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Isopropyl-3-phenylurea**, a compound of interest in various research and development fields. Due to the limited availability of a certified reference material (CRM) for this specific molecule, this document outlines the necessary chemical and physical properties, a detailed synthesis protocol, analytical methods for its characterization and certification, and its potential biological activities based on structurally related compounds.

Chemical and Physical Properties

While a dedicated Certified Reference Material with a comprehensive Certificate of Analysis for **1-Isopropyl-3-phenylurea** is not readily available from major suppliers, its chemical properties can be predicted based on its structure. For reference, the properties of the closely related and commercially available CRM, 1-(4-Isopropylphenyl)-3-methylurea, are provided for comparison.

Table 1: Physicochemical Properties of **1-Isopropyl-3-phenylurea** and a Related Certified Reference Material

Property	1-Isopropyl-3-phenylurea (Predicted)	1-(4-Isopropylphenyl)-3-methylurea (CRM)[1]
CAS Number	Not readily available	34123-57-4[1]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O	C ₁₁ H ₁₆ N ₂ O
Molecular Weight	178.23 g/mol	192.26 g/mol
Appearance	White to off-white solid (predicted)	Solid (as a solution in methanol)[1]
Solubility	Soluble in organic solvents like methanol, ethanol, DMSO	Provided as a 100 µg/mL solution in methanol[1]

Note: Properties for **1-Isopropyl-3-phenylurea** are estimated based on its chemical structure and data from analogous compounds.

Synthesis of 1-Isopropyl-3-phenylurea

The synthesis of **1-Isopropyl-3-phenylurea** can be achieved through the reaction of phenyl isocyanate with isopropylamine. This is a standard method for the preparation of N,N'-disubstituted ureas.

Experimental Protocol: Synthesis of 1-Isopropyl-3-phenylurea

Materials:

- Phenyl isocyanate
- Isopropylamine
- Anhydrous tetrahydrofuran (THF)
- Sodium sulfate (anhydrous)
- Ethyl acetate (EtOAc)

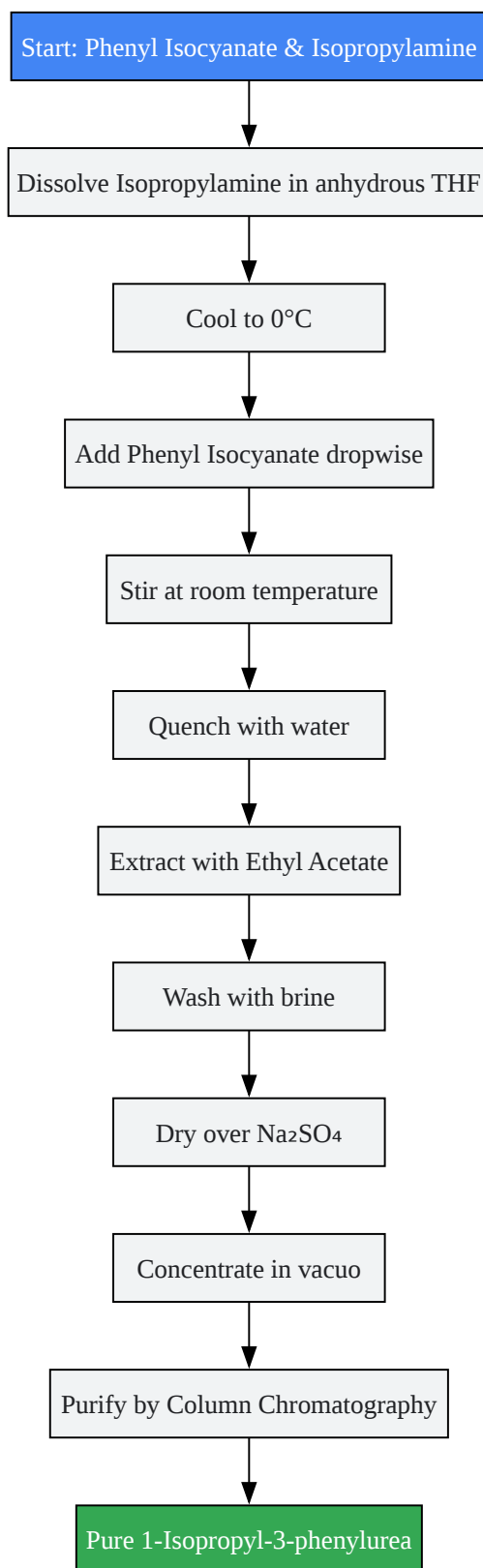
- Hexane
- Deionized water
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.0 equivalent) in anhydrous THF.
- Cool the solution to 0°C using an ice bath.
- Slowly add phenyl isocyanate (1.0 equivalent) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of deionized water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

- Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure **1-Isopropyl-3-phenylurea**.

Synthesis Workflow



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Synthesis workflow for **1-Isopropyl-3-phenylurea**.

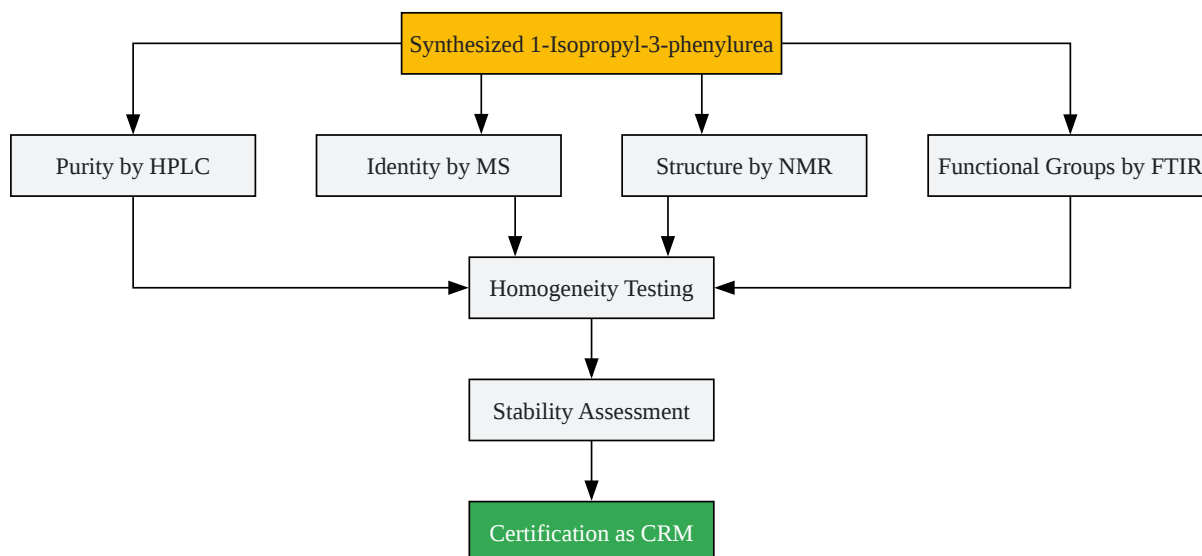
Analytical Methods for Characterization and Certification

To establish a substance as a Certified Reference Material, rigorous analytical characterization is required to determine its identity, purity, and homogeneity. The following methods are suitable for the analysis of **1-Isopropyl-3-phenylurea**.

Table 2: Analytical Methods for **1-Isopropyl-3-phenylurea**

Technique	Purpose	Experimental Details
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification	Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 μ m). Mobile Phase: Acetonitrile:Water gradient. Detector: Diode Array Detector (DAD) at 245 nm. This method is widely used for the analysis of phenylurea herbicides.[2]
Mass Spectrometry (MS)	Molecular weight confirmation and structural elucidation	Ionization: Electrospray Ionization (ESI), positive mode. Analysis: High-resolution mass spectrometry (HRMS) to confirm the exact mass of the molecular ion $[M+H]^+$.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural confirmation and purity	^1H NMR: To identify the protons of the isopropyl and phenyl groups. ^{13}C NMR: To identify the carbon atoms in the molecule. Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
Fourier-Transform Infrared (FTIR) Spectroscopy	Identification of functional groups	To confirm the presence of N-H, C=O, and aromatic C-H stretching vibrations characteristic of the urea and phenyl groups.

Analytical Workflow for Certification



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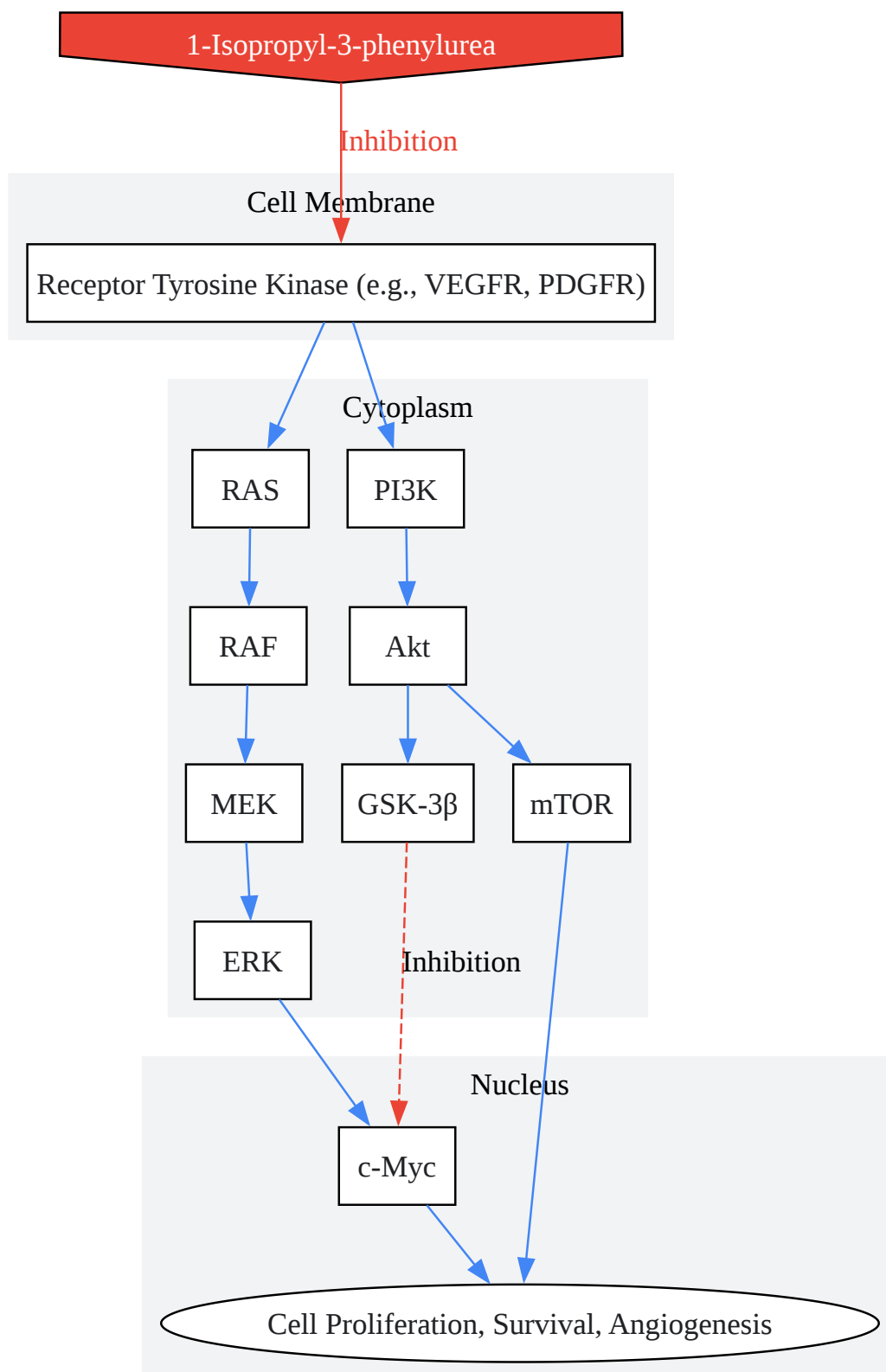
Workflow for the certification of **1-Isopropyl-3-phenylurea**.

Potential Biological Activity and Signaling Pathways

While specific biological data for **1-Isopropyl-3-phenylurea** is limited, many phenylurea derivatives are known to exhibit significant biological activity, often as kinase inhibitors.[3] Structurally related compounds have been shown to target key signaling pathways involved in cancer cell proliferation and survival.

It is hypothesized that **1-Isopropyl-3-phenylurea** may act as an inhibitor of receptor tyrosine kinases (RTKs) and downstream signaling cascades such as the PI3K/Akt and RAS/RAF/MEK/ERK pathways.

Postulated Signaling Pathway Inhibition



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Postulated inhibition of kinase signaling pathways.

Conclusion

1-Isopropyl-3-phenylurea represents a molecule with potential applications in drug discovery and other areas of chemical research. Although a commercially available Certified Reference Material is not widely offered, this guide provides the necessary theoretical and practical framework for its synthesis, characterization, and potential biological evaluation. The detailed protocols for synthesis and analysis serve as a foundation for researchers to produce and qualify this compound in their own laboratories, enabling further investigation into its properties and applications. The hypothesized mechanism of action as a kinase inhibitor provides a starting point for pharmacological studies.

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